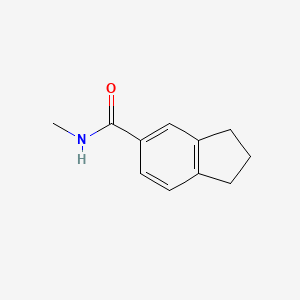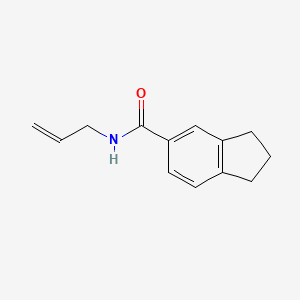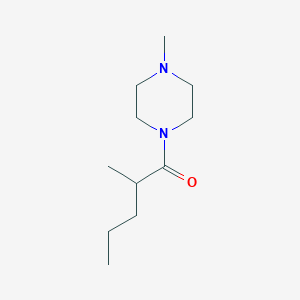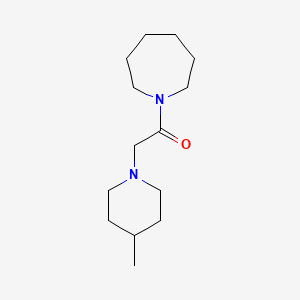
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential to treat various types of cancer, including lung, breast, and head and neck cancers.
Mecanismo De Acción
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of EGFR autophosphorylation, the downregulation of EGFR expression, and the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. It has also been shown to induce apoptosis and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone is a useful tool for studying the role of EGFR in cancer development and progression, and has been used extensively in preclinical studies to evaluate the efficacy of other cancer therapies. However, it has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are many potential future directions for research on (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone and its analogs, including the development of more potent and selective inhibitors of EGFR tyrosine kinase, the evaluation of combination therapies with other cancer drugs, and the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, the development of novel drug delivery systems for (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone and its analogs may enhance their efficacy and reduce their toxicity in vivo.
Métodos De Síntesis
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-chloropyridine-2-carboxylic acid with 3,4-dihydro-2H-quinolin-1-one in the presence of a coupling agent, such as DCC or DIC. The resulting intermediate can then be treated with a suitable reagent, such as thionyl chloride, to form (4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone.
Aplicaciones Científicas De Investigación
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been used in preclinical studies to evaluate the efficacy of other cancer therapies.
Propiedades
IUPAC Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c16-12-7-8-17-13(10-12)15(19)18-9-3-5-11-4-1-2-6-14(11)18/h1-2,4,6-8,10H,3,5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRBCICJXJMKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-chloropyridin-2-yl)-(3,4-dihydro-2H-quinolin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)

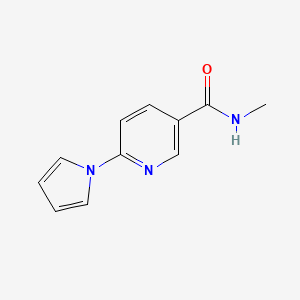
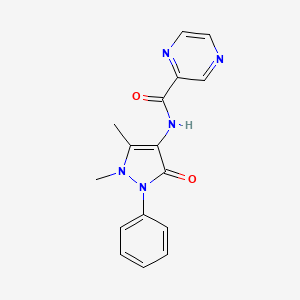


![Methyl 4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B7500763.png)
![N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
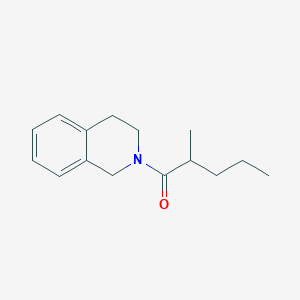
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
